molecular formula C4H6O4Pb<br>(CH3COO)2Pb<br>C4H6O4P B147946 Lead acetate CAS No. 301-04-2

Lead acetate

Cat. No. B147946
CAS RN: 301-04-2
M. Wt: 267 g/mol
InChI Key: PNZVFASWDSMJER-UHFFFAOYSA-N
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Description

Lead acetate, also known as the “sugar of lead”, is an inorganic compound that was discovered in 1944 . It is a crystalline greyish-white compound with a sweet taste . It is also known as Lead Sugar, Lead Diacetate, Plumbous Acetate, Saturn Salt, and Goulard’s Powder .


Synthesis Analysis

Lead acetate can be synthesized in the laboratory by boiling elemental lead in acetic acid and hydrogen peroxide . The reaction is as follows: Pb(s) + H2O2(aq) + 2 H+(aq) → Pb2+(aq) + 2 H2O(l) .


Molecular Structure Analysis

The structure of lead acetate can be described as a coordination compound where the lead ion (Pb²⁺) is coordinated with two acetate ions (CH₃COO-) and three water molecules (H₂O). The acetate ions bond to the lead ion through their oxygen atoms, forming coordination bonds .


Chemical Reactions Analysis

Lead acetate reacts with hydrogen sulfide to form lead sulfide and acetic acid . It also reacts with potassium chromate to form lead chromate and potassium acetate . Additionally, it reacts with hydrochloric acid to form lead chloride and acetic acid .


Physical And Chemical Properties Analysis

Lead acetate is a white crystalline substance with a sweetish flavor . It is soluble in water and glycerin . The melting point of lead acetate is 75 degrees Celsius .

Scientific Research Applications

Synthesis of Coordination Polymers

Lead(II) acetate trihydrate is utilized as a reagent in the synthesis of lead-based coordination polymers. These polymers are synthesized using isomeric phenylenediacetic acids and have potential applications in various fields, including materials science and catalysis .

Precursor for Nanoparticle Synthesis

This compound serves as a precursor for the synthesis of lead sulfide nanoparticles. These nanoparticles have significant applications in electronics, photonics, and as catalysts in chemical reactions .

Solubility for Double Displacement Reactions

Due to its solubility in water, Lead(II) acetate creates lead(II) ions in solution. This property is particularly useful for double displacement reactions to precipitate desired insoluble lead salts, such as lead(II) picrate from a solution of lead acetate and picric acid .

Research on Lead Toxicity

Lead(II) acetate is used in scientific research to study the mechanisms of lead toxicity. Researchers propose using substances with antioxidant and anti-inflammatory properties to neutralize the negative manifestations of lead acetate toxicity .

Industrial Material Applications

Although not directly related to Lead(II) acetate, its derivative, lead monoxide (PbO), has been widely utilized in various industries. These include batteries, gas sensors, pigments and paints, ceramics, and glass industry, as well as a catalyst in synthetic organic chemistry .

Historical Uses

Historically, Lead(II) acetate was known by various names such as sugar of lead or salt of Saturn and was used for its sweet taste and preservative qualities. However, due to its toxicity, these uses are no longer practiced .

Safety And Hazards

Lead acetate is highly poisonous . It can cause serious eye damage, may cause cancer, may damage the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Relevant Papers There are numerous papers available that provide further information on lead acetate. For instance, the paper titled “Mechanisms of Lead Toxicity and Their Pathogenetic Correction” discusses the toxic effects of lead acetate on various body systems . Another paper, “Fabrication of desalination membranes by interfacial polymerization: history, current efforts, and future directions”, discusses the use of lead acetate in the fabrication of desalination membranes .

properties

IUPAC Name

lead(2+);diacetate
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InChI

InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
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InChI Key

GUWSLQUAAYEZAF-UHFFFAOYSA-L
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Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Pb+2]
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Molecular Formula

C4H6O4Pb, Array
Record name LEAD ACETATE
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Related CAS

6080-56-4 (Hydrate)
Record name Lead acetate
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DSSTOX Substance ID

DTXSID6020773
Record name Lead(II) acetate
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Molecular Weight

325 g/mol
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Physical Description

Lead acetate appears as a white to gray crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by inhalation, ingestion, and skin absorption. Used in dyes, waterproofing, insecticides, antifouling paints, hair dyes and many other processes., Other Solid, Colorless to white solid; [ICSC] Brown or gray solid (commercial grades); [CHEMINFO], COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.
Record name LEAD ACETATE
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Record name Acetic acid, lead(2+) salt (2:1)
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Boiling Point

At temperatures over 200 °F it begins to lose acetic acid, decomposes completely above 400 °F (NTP, 1992), Decomposes
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), INSOL IN ALC /LEAD ACETATE DIHYDRATE/, 44.3 g/100 cc of water at 20 °C, Solubility in water, g/100ml at 20 °C: 44
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Density

2.55 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.25 g/cu cm, Relative density (water = 1): 3.3
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Vapor Pressure

0.000722 [mmHg]
Record name Lead(II) acetate
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Mechanism of Action

To investigate the role of lead in the expression of the renal fibrosis related nuclear factor kappaB (NF-kappaB), transforming growth factor (TGF-beta), and fibronectin (FN) in rat kidney and the possible molecular mechanism of lead induced renal fibrosis, ... 32 Sprague-Dawley rats were randomized into 4 groups. Group A was fed with distilled water as control group. Group B, C and D were fed with the water including 0.5% lead acetate continuously for 1, 2 or 3 mo respectively. At the end of treatment, the expressions of renal NF-kappaB, TGF-beta, and FN were detected by immunohistochemistry and RT-PCR. RESULTS: The immunohistochemistry analysis showed that expressions of NF-kappaB in group B, C and D (0.2315 +/- 0.0624, 0.3213 +/- 0.0740, 0.4729 +/- 0.0839 respectively) were continuously increased as compared with that in group A (0.1464 +/- 0.0624). The RT-PCR analysis showed that expressions of NF-kappaB in group B, C and D (0.4370 +/- 0.0841, 0.5465 +/- 0.0503, 0.6443 +/- 0.0538 respectively) were also increased as compared with that in group A (0.3608 +/- 0.0550). However, there was no change for TGF-beta in 4 groups except that it was increased markedly in group D (0.5225 +/- 0.0416) as compared with that in group A (0.4645 +/- 0.0461) by RT-PCR. The expressions of FN in group C and D (0.4243 +/- 0.0595 and 0.4917 +/- 0.0891 by immunohistochemistry; 0.8650 +/- 0.0880 and 0.8714 +/- 0.0980 by RT-PCR) were increased as compared with those in group A (0.3530 +/- 0.0490 by immunohistochemistry and 0.7432 +/- 0.0639 by RT-PCR). /It was concluded that/ lead can increase the expression of renal NF-kappaB, TGF-beta, and FN in rats, which may be related to the lead induced renal fibrosis in rats., It has been reported that lead could induce apoptosis in a variety of cell types ... /This/ study was undertaken to determine whether lead could induce DNA damage and apoptosis in PC 12 cells, and the involvement of Bax, Bcl-2, p53, and caspase-3 in this process. The results showed that lead could induce DNA damage and apoptosis in PC 12 cells, accompanying ... upregulation of Bax and downregulation of Bcl-2. Additionally, the expression of p53 increased, and caspase-3 was activated. Therefore, it suggests that lead can induce activation of p53 by DNA damage, which may lead to imbalance of Bax/Bcl-2 and mitochondrial dysfunction. Subsequently, after activation of caspase-3, lead-induced apoptosis occurs., In this study, transcription factors (TFs) that are altered due to lead exposure were identified using macroarray analysis. Rat pups were lactationally exposed to 0.2% lead acetate from birth through weaning. Changes in the developmental profiles of 30 TFs were screened in hippocampal tissue on postnatal day (PND) 5, 15, and 30. The temporal patterns of some TFs were transiently upregulated or repressed following lead exposure in a stage-specific manner; however, Oct-2, which is involved in the regulation of key developmental processes, exhibited sustained elevations during the entire period of study. Lead-induced elevation of Oct-2 was validated by reverse transcriptase-polymerase chain reaction analysis; however, significant elevation of Oct-2 mRNA expression was detected only on PND 5. The DNA-binding activity and protein levels of Oct-2 were further evaluated and found to be consistently induced on PND 5. The elevations observed in Oct-2 mRNA and protein levels as well as DNA-binding activity on PND 5 suggest that developmental maintenance of Oct-2 DNA binding could be impacted through de novo synthesis. These findings identify Oct-2 as a potential molecular target for Pb and suggest that Oct-2 may be associated with lead-induced disturbances in gene expression., To observe effects of oral intake of lead on the expression of Hoxa9 gen and the ability of learning and memory and explore the toxic molecular mechanisms of lead ... 30 male Wistar rats were chosen and randomly divided into the low lead dosage group, the high lead dosage group and the control group, 10 rats in each group. The low lead dosage group and the high lead dosage group were given respectively 0.06%, 0.2% lead acetate orally while the control group was given distilled water orally. The Y-maze test was used to measure the ability of learning and memory ... and the in situ hybridization (ISH) method to determine the expression of Hoxa9 mRNA in brain. RESULTS: (1) The number of electric shocks of the lead poisoned rats were significantly increased over time. The number of electric shocks of the lead poisoning rats was much higher than that of the control group (P < 0.01) (at the end of the experiment, the low lead dosage group: 31.8 +/- 2.26; the high lead dosage group: 37.3 +/- 1.70; the control group: 18.4 +/- 1.51). (2) The brain of the lead poisoned rats including the hippocampus, the cerebellum and the cerebral cortex were significantly atrophic and the apoptosis and necrosis occurred in the cells of the brain. Purkinje's cells in the cerebellum showed significant necrosis and disappearance. The structure of brain in rats of the control group demonstrated no atrophy. (3) The expression of Hoxa9 mRNA in the lead poisoned rats was significantly decreased compared with the control group. There were few Hoxa9 positive cells in the brain of the lead poisoned rats, but many of them were observed in the control group./It was concluded that/ lead may inhibit the expression of Hoxa9 and induce atrophy and necrosis of brain, which gives rise to a damage of learning and memory., For more Mechanism of Action (Complete) data for LEAD ACETATE (9 total), please visit the HSDB record page.
Record name LEAD ACETATE
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Impurities

... Include chloride ion and iron, the concn of each of which does not exceed 5 mg/kg in reagent grade product. /Lead acetate trihydrate/
Record name LEAD ACETATE
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Product Name

Lead(II) acetate

Color/Form

White crystals, Occurs as trihydrate, colorless crystals or white granules or powder.

CAS RN

301-04-2; 15347-57-6, 301-04-2, 15347-57-6
Record name LEAD ACETATE
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Melting Point

536 °F 167 °F when heated rapidly (NTP, 1992), 280 °C
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Synthesis routes and methods I

Procedure details

After the calcination step 15, the impure lead monoxide and other impurities are subjected to an acid ammonium acetate leach at 21 to form a solution of lead acetate and an insoluble residue. The lead acetate solution is separated from the solids at 22. The solids, comprising an antimonial lead gangue is removed at 23 for smelting. The lead acetate solution is treated with ammonium hydroxide at 24 to precipitate lead hydroxide with the concurrent formation of an ammonium acetate solution. After separation of insoluble lead hydroxide from the solution at 25, the lead hydroxide is dehydrated by heating at 26 to form a pure PbO product at 27.
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Synthesis routes and methods II

Procedure details

The hydrate lead acetate is dissolved in butoxyethanol (BuEtOH) (1) at 60° C. The resulting solution is kept at this temperature for two hours, and is cooled down slowly (2) to thereby form a precipitate of dehydrated lead acetate. The precipitation yield can be promoted by further cooling down the vessel containing said solution in an ice bath.
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hydrate lead acetate
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Synthesis routes and methods III

Procedure details

The hydroxyimine compound (6.31 g, 0.02 mol) synthesized from the above step was dissolved in 300 ml of THF, and 9.35 g of lead tetraacetate (95%) was slowly added thereto with stirring. The reaction mixture was vigorously stirred for 2 hours, and lead diacetate crystals produced as a by-product was removed by filtration. After recrystallization from THF, 2-(4-nitrophenyl)-6-[N-methyl-N-(2-hydroxyethyl)amino]benzoxazole was obtained as dark red crystals [yield: 5.31 g, 85%].
[Compound]
Name
hydroxyimine
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
9.35 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 11.65-g portion of lead acetate trihydrate was added to 75 g of 2-methoxyethanol, and the resulting mixture was heated to dissolution for dehydration as an azeotropic mixture thereby providing a solution of anhydrous lead acetate. To this solution there were added 6.12 g of zirconlure tetra-n-butoxide, 4.19 g of titanium tetra-isopropoxide and 2-methoxyethanol in an amount required to adjust the total weight of the mixture to 100 g thereby providing a 10% by weight solution of PbZr0.52 Ti0.49 O3 (PZT), and 2-nitrofuran was added thereto in each of the proportions indicated in TABLE 63 to provide compositions for formation of PZT thin-film patterns.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 g
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Lead acetate hydrate, Pb(CH3COO)2H2O, is dissolved in 2-methoxyethanol and is dehydrated at 110° C. under vacuum to provide lead acetate. A solution of zirconium n-propoxide, Zr(n-OC3H7)4, and titanium isopropoxide, Ti(i-OC3H7)4 in 2-methoxyethanol is prepared. The zirconium-titanium solution is then added to the lead acetate solution and the mixture is refluxed for 2 to 3 hours at 100° C. and is then distilled to provide a PZT polymer precursor of the formula Pb(Zr0.52Ti0 48)O3.
Name
Lead acetate hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pb(CH3COO)2H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Lead acetate
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Lead acetate
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Lead acetate

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